
5-Bromo-1,3-thiazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,3-thiazinane-2-thione: is a heterocyclic compound containing nitrogen, sulfur, and bromine atoms It belongs to the class of thiazinanes, which are six-membered rings with one sulfur and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3-thiazinane-2-thione typically involves the reaction of 3-ammoniopropylsulfate with carbon disulfide in the presence of potassium hydroxide. The reaction is carried out in ethanol at room temperature, followed by the addition of bromine to introduce the bromine atom at the 5-position .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes, with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Bromo-1,3-thiazinane-2-thione can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur-containing compounds.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiazinane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-1,3-thiazinane-2-thione is used as a building block in organic synthesis. It can be used to synthesize more complex heterocyclic compounds and as a precursor for the preparation of various functionalized thiazinanes .
Biology and Medicine: Thiazinane derivatives have been studied for their biological activities, including antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1,3-thiazinane-2-thione is not well-documented. its biological activity is likely related to its ability to interact with various molecular targets, such as enzymes and receptors, through its sulfur and nitrogen atoms. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparación Con Compuestos Similares
1,3-Thiazinane-2-thione: Lacks the bromine atom at the 5-position.
5-Chloro-1,3-thiazinane-2-thione: Similar structure but with a chlorine atom instead of bromine.
1,3-Thiazine: An unsaturated analog of thiazinane with different chemical properties.
Uniqueness: 5-Bromo-1,3-thiazinane-2-thione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile building block in organic synthesis .
Propiedades
Número CAS |
111728-62-2 |
|---|---|
Fórmula molecular |
C4H6BrNS2 |
Peso molecular |
212.1 g/mol |
Nombre IUPAC |
5-bromo-1,3-thiazinane-2-thione |
InChI |
InChI=1S/C4H6BrNS2/c5-3-1-6-4(7)8-2-3/h3H,1-2H2,(H,6,7) |
Clave InChI |
MKLATUSEBTUIIK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CSC(=S)N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Oxido(propoxy)phosphoryl] phosphate](/img/structure/B14323102.png)
![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)
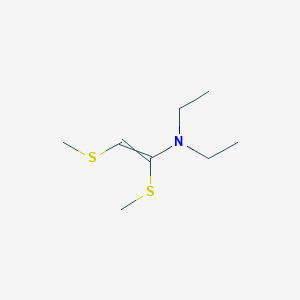

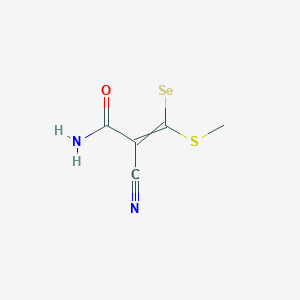
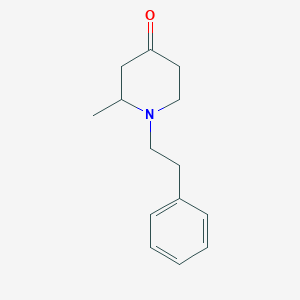
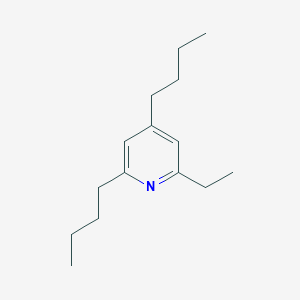

![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)

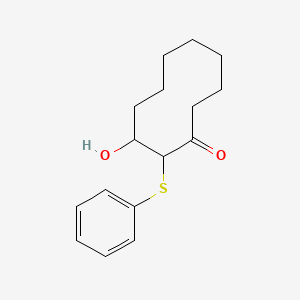
![2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane](/img/structure/B14323164.png)
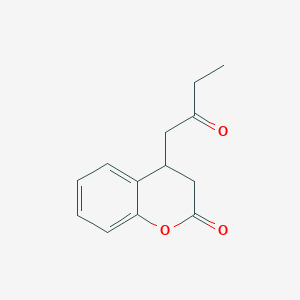
![Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate](/img/structure/B14323176.png)
